{2',3'-Dihydrospiro[adamantane-2,1'-indene]-3'-ylidene}hydrazine
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Overview
Description
{2’,3’-Dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}hydrazine is a complex organic compound characterized by its unique spiro structure, which includes an adamantane and indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2’,3’-Dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}hydrazine typically involves multi-step organic reactions. One common method includes the reaction of adamantane derivatives with indene derivatives under specific conditions to form the spiro compound. The reaction often requires the use of strong acids or bases as catalysts and may involve high-temperature conditions to facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
{2’,3’-Dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}hydrazine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
{2’,3’-Dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which {2’,3’-Dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}hydrazine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, thereby modulating their activity. The spiro structure of the compound allows for unique spatial arrangements that can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N’-{2’,3’-dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}benzohydrazide
- Indane-1,3-dione derivatives
- Spiro-imidazo pyridine-indene derivatives
Uniqueness
What sets {2’,3’-Dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}hydrazine apart from similar compounds is its unique spiro structure, which provides distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular configurations.
Properties
Molecular Formula |
C18H22N2 |
---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
(Z)-spiro[2H-indene-3,2'-adamantane]-1-ylidenehydrazine |
InChI |
InChI=1S/C18H22N2/c19-20-17-10-18(16-4-2-1-3-15(16)17)13-6-11-5-12(8-13)9-14(18)7-11/h1-4,11-14H,5-10,19H2/b20-17- |
InChI Key |
XUQFCJNSNCJAFZ-JZJYNLBNSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)C34C/C(=N/N)/C5=CC=CC=C45 |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34CC(=NN)C5=CC=CC=C45 |
Origin of Product |
United States |
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